molecular formula C5H3ClN2O2 B11919525 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

Cat. No.: B11919525
M. Wt: 158.54 g/mol
InChI Key: MGGKMMSGRBFGKF-UHFFFAOYSA-N
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Description

4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a chloro group at the 4th position, an oxo group at the 6th position, and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents. One common method includes the chlorination of 6-oxo-1H-pyrimidine-5-carbaldehyde using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-methanol.

    Oxidation: Formation of 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid.

Scientific Research Applications

4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

  • 4-chloro-6-oxo-1H-pyrimidine-5-carboxylic acid
  • 4-chloro-6-oxo-1H-pyrimidine-5-methanol
  • 6-oxo-1H-pyrimidine-5-carbaldehyde

Comparison: 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which allows for diverse chemical reactivity. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities.

Properties

Molecular Formula

C5H3ClN2O2

Molecular Weight

158.54 g/mol

IUPAC Name

4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H,7,8,10)

InChI Key

MGGKMMSGRBFGKF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)C=O)Cl

Origin of Product

United States

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